L-PHENYLALANINE-N-FMOC (15N)
Description
Foundational Significance of Stable Isotopic Labeling in Chemical Biology and Structural Chemistry
Role of 15N Isotope in Enhancing Sensitivity and Resolution in Nuclear Magnetic Resonance (NMR) Spectroscopy
The nitrogen-15 (B135050) (¹⁵N) isotope is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy. Unlike the more abundant nitrogen-14 (¹⁴N), which has a quadrupole moment that leads to broad signals, ¹⁵N has a nuclear spin of one-half, resulting in narrower and more easily interpretable spectral lines. wikipedia.org While the natural abundance of ¹⁵N is low (about 0.37%), its incorporation into molecules significantly enhances NMR studies. wikipedia.orghuji.ac.il
The low gyromagnetic ratio of ¹⁵N initially presents a challenge due to lower sensitivity compared to protons (¹H). wikipedia.orgresearchgate.net However, techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) and the use of ¹H-¹⁵N heteronuclear correlation experiments dramatically improve resolution and sensitivity. wikipedia.orgnih.gov These methods allow for the detection of ¹⁵N through its coupling to more sensitive nuclei like ¹H, making it possible to study complex biomolecules in detail. researchgate.netnih.gov The greater sensitivity of the ¹⁵N nucleus to its chemical environment, compared to ¹³C or ¹H, provides exceptional resolution, enabling researchers to distinguish between very similar molecular structures. oup.com
Applications of Isotopic Enrichment in Mass Spectrometry-Based Quantitative Analysis
In mass spectrometry, stable isotope labeling is a cornerstone of quantitative analysis. symeres.com By incorporating heavy isotopes like ¹⁵N into proteins or peptides, researchers can create internal standards that are chemically identical to their natural counterparts but differ in mass. ckisotopes.com This allows for the precise quantification of molecules in complex biological samples. symeres.comckisotopes.com
Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize ¹⁵N-labeled amino acids to metabolically label entire proteomes. wikipedia.orgresearchgate.net When a ¹⁵N-labeled sample is mixed with an unlabeled (¹⁴N) sample, the relative abundance of proteins can be determined by comparing the intensities of the "heavy" and "light" peptide peaks in the mass spectrum. ckisotopes.comopenaccesspub.org This approach minimizes quantitative errors that can be introduced during sample preparation. ckisotopes.com While suboptimal ¹⁵N enrichment can sometimes hamper identification, methods have been developed to correct for this, improving the accuracy and precision of protein quantitation. acs.org
Properties
Molecular Weight |
388.42 |
|---|---|
Purity |
95% |
Origin of Product |
United States |
Principles and Evolution of Fmoc Protecting Group Chemistry in Synthetic Methodologies
Orthogonal Protecting Group Strategies in Peptide Synthesis
A key principle in complex molecule synthesis is the use of orthogonal protecting groups. jocpr.comub.edu This strategy employs multiple protecting groups that can be removed under different, specific chemical conditions without affecting the others. ub.edufiveable.me This allows for the precise and sequential modification of different functional groups within a molecule. fiveable.me
In solid-phase peptide synthesis (SPPS), the combination of the base-labile Fmoc group for the α-amino group and acid-labile groups (like tert-butyl, tBu) for the amino acid side chains is a widely used orthogonal strategy. iris-biotech.debiosynth.com This Fmoc/tBu approach offers milder reaction conditions compared to older methods, making it suitable for the synthesis of sensitive or modified peptides, such as those containing phosphorylation or glycosylation. nih.govslideshare.net
Advantages of Fmoc Chemistry for Complex Molecule Assembly
The use of Fmoc chemistry in SPPS offers several advantages. The mild conditions required for Fmoc group removal (typically with a base like piperidine) are compatible with a wide range of functional groups and sensitive peptide modifications. nih.gov This has made Fmoc-based SPPS the method of choice for synthesizing complex peptides, including those with post-translational modifications. nih.govmtoz-biolabs.com
Furthermore, the Fmoc group has a strong UV absorbance, which allows for easy monitoring of the deprotection step during automated peptide synthesis. fiveable.me The efficiency, flexibility, and compatibility of Fmoc chemistry with automated synthesizers have made it a cornerstone of modern peptide and complex molecule synthesis. mtoz-biolabs.commtoz-biolabs.com The self-assembly properties of Fmoc-amino acids are also being explored for the creation of novel biomaterials. chinesechemsoc.org
L Phenylalanine As a Pivotal Aromatic Amino Acid Building Block in Biomolecular Design
Overview of Key Research Paradigms and Methodological Contributions of L-PHENYLALANINE-N-FMOC (15N)
The incorporation of L-PHENYLALANINE-N-FMOC (15N) into research methodologies has significantly advanced several scientific paradigms, most notably in proteomics and the study of protein structure and function. Its contributions are centered around the ability to introduce a specific, detectable label into peptides and proteins, enabling a range of sophisticated analytical techniques.
One of the most significant applications is in quantitative proteomics , which focuses on measuring the abundance of proteins and their changes under different biological conditions. nih.gov By using peptides synthesized with L-PHENYLALANINE-N-FMOC (15N) as internal standards, researchers can achieve highly accurate and unbiased quantification of their unlabeled counterparts in complex biological samples like cell lysates, tissues, and biofluids. isotope.comnih.gov This is a fundamental aspect of "Stable Isotope Labeling by Amino acids in Cell culture" (SILAC) and related methods, which are pivotal in discovering biomarkers for diseases and understanding cellular processes. acs.org
In the realm of structural biology , ¹⁵N-labeled amino acids are crucial for biomolecular NMR spectroscopy. isotope.comisotope.com The ¹⁵N nucleus has a nuclear spin that can be detected by NMR, and its presence at specific sites within a protein allows for the determination of three-dimensional structures and the study of protein dynamics. While uniform labeling of proteins with ¹⁵N is common, the specific incorporation of L-PHENYLALANINE-N-FMOC (15N) allows for targeted studies of phenylalanine residues, which can be critical for understanding protein folding, stability, and interactions with other molecules. The ability to selectively label specific amino acid types helps to reduce spectral complexity and overcome challenges in assigning signals in large proteins. nih.gov
Furthermore, L-PHENYLALANINE-N-FMOC (15N) plays a role in metabolic research . By introducing ¹⁵N-labeled phenylalanine into biological systems, scientists can trace its metabolic fate, including its conversion to tyrosine. nih.gov This provides insights into amino acid metabolism and its stereospecificity.
The following tables summarize key information and research findings related to L-PHENYLALANINE-N-FMOC (15N).
Table 1: Key Properties of L-PHENYLALANINE-N-FMOC (15N)
| Property | Value |
| Synonyms | Fmoc-L-phenylalanine; Fmoc-Phe-OH; N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine isotope.com |
| Molecular Weight | 388.42 g/mol isotope.comisotope.com |
| Chemical Purity | ≥95% isotope.comisotope.com |
| Isotopic Purity | Typically ≥98% ¹⁵N isotope.com |
| Primary Applications | Biomolecular NMR, Proteomics, Peptide Synthesis isotope.comisotope.com |
Table 2: Detailed Research Findings Utilizing ¹⁵N-Labeled Phenylalanine
| Research Area | Key Finding | Analytical Technique(s) |
| Quantitative Proteomics | Enables accurate quantification of protein expression levels when used to generate labeled peptide standards. isotope.comnih.gov | Mass Spectrometry (MS) |
| Biomolecular NMR | Facilitates the determination of protein structure and dynamics through selective labeling. nih.gov | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Metabolic Studies | Allows for tracing the stereospecific conversion of L-phenylalanine to L-tyrosine in vivo. nih.gov | High-Pressure Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
| Amyloid Fibril Structure | Provides insights into the hydrogen bonding network and polymorphism of amyloid-β peptides. acs.org | Solid-State NMR, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) |
Strategies for ¹⁵N Isotopic Enrichment of L-Phenylalanine Precursors
The initial and most crucial step in the synthesis of L-PHENYLALANINE-N-FMOC (¹⁵N) is the incorporation of the ¹⁵N isotope into the L-phenylalanine molecule. This can be achieved through both biosynthetic and chemo-synthetic routes.
Biosynthetic Pathways for ¹⁵N-L-Phenylalanine Production in Expression Systems
Biosynthetic methods leverage cellular machinery to produce ¹⁵N-labeled L-phenylalanine. qiagen.com Expression systems, particularly Escherichia coli, are commonly employed for this purpose. medchemexpress.comgoogle.com These systems can be engineered to overproduce specific amino acids. For ¹⁵N labeling, the growth medium is supplemented with a ¹⁵N-labeled nitrogen source, typically [¹⁵N]-ammonium chloride or [¹⁵N]-ammonium sulfate. researchgate.netnih.gov The microorganisms then utilize this labeled nitrogen to synthesize amino acids, including L-phenylalanine.
One common strategy involves using E. coli strains that have been genetically modified to enhance the biosynthetic pathway of L-phenylalanine. google.com This can include the insertion of plasmids containing key genes for its synthesis. google.com The culture medium is carefully controlled, providing all necessary nutrients except for a readily available nitrogen source, forcing the cells to use the supplied ¹⁵N-labeled compound. nih.gov This method can achieve high levels of isotopic enrichment, often exceeding 98%. nih.gov
A study involving Pediococcus acidilactici demonstrated the transfer of the amino group from [¹⁵N] L-phenylalanine to form [¹⁵N] alanine, highlighting the metabolic pathways involved in amino acid biosynthesis and the potential for specific labeling. frontiersin.orgfrontiersin.org While this study focused on the fate of the labeled phenylalanine, the principles of using labeled precursors in microbial systems are broadly applicable to production.
Chemo-Synthetic Routes for Direct ¹⁵N Incorporation at Amine Positions
Chemo-synthetic methods offer an alternative to biosynthesis, allowing for direct and specific incorporation of the ¹⁵N isotope. One established method involves the enzymatic conversion of a precursor molecule. For instance, (E)-cinnamic acid can be reacted with a ¹⁵N-labeled ammonia (B1221849) source in the presence of the enzyme phenylalanine ammonia-lyase (PAL) to produce L-phenylalanine. nih.govd-nb.info This chemo-enzymatic approach combines chemical synthesis of the precursor with a highly specific enzymatic reaction to ensure the correct stereochemistry and isotopic labeling of the final product. nih.govd-nb.info
Another chemo-enzymatic strategy involves the reductive amination of an α-keto acid precursor. nih.gov In this process, the corresponding α-keto acid of phenylalanine is reacted with a ¹⁵N-labeled ammonium (B1175870) salt in the presence of an enzyme like phenylalanine dehydrogenase, which facilitates the conversion to the L-amino acid. researchgate.netnih.gov This method is versatile and can be adapted for the synthesis of various isotopically labeled amino acids. researchgate.net
Nα-Fmoc Protection Protocols for ¹⁵N-Labeled L-Phenylalanine
Once ¹⁵N-labeled L-phenylalanine is obtained, the α-amino group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose due to its stability under acidic conditions and its easy removal under mild basic conditions.
Optimization of Reaction Conditions for High Yield and Purity of Fmoc-¹⁵N-L-Phenylalanine
The reaction for attaching the Fmoc group to ¹⁵N-L-phenylalanine involves the nucleophilic attack of the labeled amino group on an activated Fmoc derivative, most commonly Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride). medchemexpress.com To achieve high yields and purity, several reaction parameters must be optimized. numberanalytics.com
| Parameter | Optimized Condition | Rationale |
| Reagent | Fmoc-OSu | Easier to control the reaction and results in fewer side products compared to Fmoc-Cl. |
| Solvent | Dioxane/water or Acetonitrile (B52724)/water mixture | Provides good solubility for both the amino acid and the Fmoc reagent. researchgate.net |
| pH | ~8.5 | A slightly basic pH is required to deprotonate the amino group, making it nucleophilic, while minimizing side reactions. |
| Temperature | 0–25°C | Lower temperatures help to minimize racemization and other side reactions. |
| Molar Ratio | Slight excess of Fmoc reagent (e.g., 1.2:1 to 1.5:1) | Ensures complete protection of the amino acid. researchgate.net |
This table presents a summary of optimized conditions for the Fmoc protection of L-phenylalanine.
The reaction is typically carried out in a mixed solvent system, such as dioxane/water or acetonitrile/water, with a base like sodium bicarbonate or sodium carbonate to maintain the appropriate pH. researchgate.net Careful control of temperature is crucial to prevent racemization of the chiral amino acid. By optimizing these conditions, yields of over 90% can be achieved.
Considerations for Large-Scale Synthesis of Isotope-Labeled Building Blocks
For large-scale production, batch-to-batch consistency is paramount. This requires robust and well-documented procedures for every step, from the initial isotopic enrichment to the final purification. cblpatras.gr The choice of synthetic route can also be influenced by scalability. For example, chemo-enzymatic methods may be more readily scalable than purely chemical syntheses that require harsh conditions or complex purification steps. acs.org
Furthermore, the equipment used for large-scale synthesis must be suitable for handling larger volumes and ensuring uniform reaction conditions, such as efficient stirring and temperature control. nih.gov The purification methods must also be scalable, with techniques like crystallization being favored over chromatographic methods for their efficiency at larger scales. cblpatras.gr
Purification and Isolation Techniques for L-PHENYLALANINE-N-FMOC (¹⁵N)
The final step in the synthesis is the purification and isolation of the L-PHENYLALANINE-N-FMOC (¹⁵N) product to a high degree of chemical and isotopic purity. cblpatras.gr
A common method for purification is recrystallization. google.com The crude product is dissolved in a suitable solvent system, often an ethanol (B145695)/water mixture, at an elevated temperature, and then allowed to cool slowly. google.com This process allows the desired product to crystallize out, leaving impurities behind in the mother liquor. The resulting crystals are then collected by filtration and dried. google.com
For removing unreacted starting materials from the initial enzymatic synthesis of L-phenylalanine, extraction with a solvent like toluene (B28343) can be effective in separating the amino acid from precursors like cinnamic acid. google.com
Chromatographic Separation Methodologies for Crude Products (e.g., HPLC)
Following the synthesis of L-PHENYLALANINE-N-FMOC (15N), the crude product contains the desired compound along with unreacted starting materials, byproducts, and reagents from the reaction. High-Performance Liquid Chromatography (HPLC) is a primary method for purifying this crude mixture to achieve the high degree of purity required for applications like solid-phase peptide synthesis (SPPS).
Reverse-phase HPLC (RP-HPLC) is particularly effective for this purpose. This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile. A common protocol involves using a C18 column with a gradient elution system. For instance, a gradient of acetonitrile in water, with both solvents containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is frequently employed to achieve sharp peaks and good separation. This methodology has been shown to yield Fmoc-L-phenylalanine with a purity exceeding 98%. vwr.com In the context of synthesizing labeled peptides, such as a fully 13C/15N-labelled tripeptide containing phenylalanine, HPLC purification is a crucial final step to isolate the target peptide in high purity. nih.govbeilstein-journals.org
The purity of the final product is typically verified using analytical HPLC and characterized by mass spectrometry to confirm the molecular weight and the incorporation of the 15N isotope. researchgate.net
Table 1: HPLC Purification Parameters for Fmoc-Amino Acids
| Parameter | Specification | Purpose | Source |
|---|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity | |
| Stationary Phase | C18 Column | Provides nonpolar surface for interaction | |
| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds based on polarity | |
| Additive | 0.1% Trifluoroacetic Acid (TFA) | Improves peak shape and resolution | |
| Achievable Purity | >98-99% | Ensures suitability for sensitive applications | vwr.com |
Crystallization and Recrystallization Protocols in Ethanol/Water Systems
Crystallization is a powerful and cost-effective technique for purifying solid compounds. For L-PHENYLALANINE-N-FMOC (15N), recrystallization from a suitable solvent system can significantly enhance purity by removing impurities that have different solubility characteristics. An ethanol/water mixture is a commonly cited solvent system for the crystallization of Fmoc-L-phenylalanine. google.com
The general procedure involves dissolving the crude N-Fmoc-L-phenylalanine product in an ethanol/water solution at an elevated temperature (e.g., 60-80 °C) to ensure complete dissolution. google.com The ratio of ethanol to water is a critical parameter that must be optimized. For Fmoc-L-phenylalanine, a patent describes using an ethanol/water ratio of 2:1. google.com After the compound is fully dissolved, the solution is gradually cooled to a low temperature, which reduces the solubility of the Fmoc-amino acid and induces crystallization. The impurities, ideally, remain in the mother liquor. The resulting crystals are then isolated by filtration, washed with the cold ethanol/water solvent system to remove any adhering mother liquor, and dried. google.com This process can yield Fmoc-L-phenylalanine with a purity of ≥99%. google.com
Table 2: Crystallization Parameters for Fmoc-L-phenylalanine in Ethanol/Water
| Step | Parameter | Details | Outcome | Source |
|---|---|---|---|---|
| 1. Dissolution | Solvent System | Ethanol/Water | Forms a saturated solution | google.com |
| Temperature | 60-80 °C | Ensures complete dissolution of crude product | google.com | |
| 2. Crystallization | Cooling | Gradual cooling to low temperature | Induces precipitation of the pure compound | google.com |
| 3. Isolation | Filtration | Suction filtration | Separates crystals from mother liquor | google.com |
| Washing | Rinsing with cold Ethanol/Water solution | Removes residual impurities | google.com | |
| 4. Drying | Vacuum Drying | - | Obtains dry, pure crystalline product | google.comajpamc.com |
| Result | Purity | ≥99% | High-purity final product | google.com |
Strategies for Recovery and Reusability of Excess Labeled Building Blocks in Synthesis
In solid-phase peptide synthesis (SPPS), a significant excess of amino acid building blocks is often used to drive the coupling reactions to completion. d-nb.info When using expensive isotopically labeled compounds like L-PHENYLALANINE-N-FMOC (15N), the use of a 5-10 fold excess per coupling can be a major cost driver. d-nb.info Therefore, the development of strategies to recover and reuse the unreacted building blocks is of high economic and practical importance.
A method has been reported for the efficient recovery of various building blocks, including Fmoc-protected amino acids, from the solvent waste of both manual and automated SPPS. d-nb.info The process involves collecting the waste solutions containing the excess, non-conjugated building blocks. The recovered material can then be purified and reapplied in subsequent syntheses without any discernible loss in reactivity or purity of the final product. d-nb.info
The recovery process for these valuable building blocks is generally applicable and has been demonstrated to result in high yields and high purity of the recovered material. d-nb.info Furthermore, with the development of specialized systems, it is also possible to recover other components used in the synthesis, such as the 15N source itself (e.g., 15NH3) and solvents like methanol (B129727), with recovery rates reported to be as high as 87% for ammonia and 75% for methanol in certain synthetic preparations. researchgate.net These recovery strategies significantly improve the economic feasibility and sustainability of synthesizing peptides with isotopically labeled amino acids. d-nb.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy is an indispensable tool for the non-destructive analysis of molecular structures. For L-PHENYLALANINE-N-FMOC (15N), a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive understanding of the molecule.
¹H-NMR and ¹³C-NMR Analysis for Structural Integrity and Purity
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the correct chemical structure and assessing the chemical purity of L-PHENYLALANINE-N-FMOC (15N).
The ¹H-NMR spectrum confirms the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group, typically showing characteristic signals for the fluorenyl protons in the aromatic region (δ 7.3–7.8 ppm). The protons of the phenylalanine residue also exhibit distinct chemical shifts. For instance, in a 300 MHz NMR study using DMSO-d6 as the solvent, the protons of the phenyl group and the alpha- and beta-protons of the amino acid backbone are clearly identifiable. rsc.org
The ¹³C-NMR spectrum provides further confirmation of the carbon framework. Each carbon atom in the molecule gives a distinct signal, and the chemical shifts are sensitive to the local electronic environment. This allows for the verification of both the phenylalanine and Fmoc moieties.
Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for L-PHENYLALANINE-N-FMOC
| Nucleus | Atom | Chemical Shift (ppm) | Reference Solvent |
|---|---|---|---|
| ¹H | Fluorenyl Protons | 7.3 - 7.8 | DMSO-d6 |
| ¹H | Phenyl Protons | ~7.2 - 7.3 | DMSO-d6 |
| ¹H | Alpha-Proton | ~4.2 | DMSO-d6 |
| ¹H | Beta-Protons | ~2.9 - 3.1 | DMSO-d6 |
| ¹³C | Carbonyl (Fmoc) | ~156 | DMSO-d6 |
| ¹³C | Carbonyl (Acid) | ~173 | DMSO-d6 |
| ¹³C | Aromatic (Fmoc) | ~120 - 144 | DMSO-d6 |
| ¹³C | Aromatic (Phenyl) | ~126 - 138 | DMSO-d6 |
| ¹³C | Alpha-Carbon | ~56 | DMSO-d6 |
| ¹³C | Beta-Carbon | ~37 | DMSO-d6 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Direct ¹⁵N-NMR Spectroscopy for Isotopic Purity and Chemical Environment Assessment
Direct detection ¹⁵N-NMR spectroscopy is a powerful method to confirm the incorporation of the ¹⁵N isotope and to assess its isotopic purity. The chemical shift of the ¹⁵N nucleus is highly sensitive to its chemical environment. For L-PHENYLALANINE-N-FMOC (15N), the ¹⁵N-labeled amide nitrogen typically resonates in the range of δ 120–125 ppm. The presence of a single, sharp signal in this region is indicative of a high degree of isotopic enrichment and a homogenous chemical environment for the labeled nitrogen.
Multi-Dimensional NMR Techniques for Comprehensive Characterization (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide a more detailed picture of the molecular structure by showing correlations between different nuclei.
An ¹H-¹⁵N HSQC experiment is particularly valuable as it directly visualizes the coupling between the amide proton and the ¹⁵N nucleus. This provides unambiguous confirmation of the ¹⁵N label at the intended nitrogen position. The resulting spectrum shows a correlation peak at the chemical shifts of the directly bonded ¹H and ¹⁵N atoms.
The ¹H-¹⁵N HMBC experiment, on the other hand, reveals longer-range couplings between the ¹⁵N nucleus and protons that are two or three bonds away. This can be used to further confirm the connectivity within the molecule. For example, correlations between the ¹⁵N nucleus and the protons on the alpha-carbon and the Fmoc group can be observed.
Mass Spectrometric Techniques for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the isotopic composition of L-PHENYLALANINE-N-FMOC (15N).
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This allows for the unambiguous determination of the elemental composition of the molecule. For L-PHENYLALANINE-N-FMOC (15N), the expected molecular weight is approximately 388.42 g/mol . isotope.comisotope.com HRMS can confirm this mass with high precision, and the +1 Da shift compared to the unlabeled compound confirms the incorporation of a single ¹⁵N atom.
Interactive Data Table: Molecular Weight Information for L-PHENYLALANINE-N-FMOC (15N)
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| L-PHENYLALANINE-N-FMOC (15N) | C₂₄H₂₁¹⁵NO₄ | ~388.42 |
| L-PHENYLALANINE-N-FMOC | C₂₄H₂₁NO₄ | ~387.43 |
Tandem Mass Spectrometry (MS/MS) for Verifying Label Incorporation Fidelity and Detecting Scrambling
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. nih.gov This technique is invaluable for verifying that the isotopic label is located at the correct position within the molecule and for detecting any potential "scrambling" of the label to other positions. nih.govnih.gov
In an MS/MS experiment of L-PHENYLALANINE-N-FMOC (15N), the molecule is fragmented in a controlled manner. The masses of the resulting fragments can then be analyzed to determine the location of the ¹⁵N atom. For example, fragmentation of the amide bond would result in fragment ions containing the Fmoc group and the ¹⁵N-labeled nitrogen, and other fragments containing the phenylalanine backbone. The observed mass shift in the relevant fragments confirms the fidelity of the label incorporation. This technique is particularly important in metabolic labeling studies where the ¹⁵N from one amino acid could potentially be incorporated into others. nih.govnih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Enrichment Verification
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the isotopic composition of elements in a sample with high precision. In the context of L-PHENYLALANINE-N-FMOC (15N), IRMS is the definitive method for verifying the enrichment of the ¹⁵N isotope.
The analysis involves the combustion of the sample to convert the nitrogen within the molecule into nitrogen gas (N₂). This gas is then introduced into the mass spectrometer, where the different isotopologues of nitrogen (¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N) are separated based on their mass-to-charge ratios. By measuring the ion currents corresponding to these masses, the ratio of ¹⁵N to ¹⁴N can be accurately determined.
The ¹⁵N enrichment is typically expressed as "atom % ¹⁵N," which represents the percentage of ¹⁵N atoms relative to the total number of nitrogen atoms. For L-PHENYLALANINE-N-FMOC (15N) intended for use as an internal standard or in tracer studies, a high level of isotopic enrichment (often ≥98%) is required. isotope.comisotope.combuchem.com IRMS provides the necessary precision to confirm that the material meets these stringent specifications. The results from IRMS are often compared against certified reference materials to ensure accuracy and traceability. fujifilm.com
Table 1: Representative IRMS Data for L-PHENYLALANINE-N-FMOC (15N)
| Parameter | Specification |
| Isotopic Enrichment | ≥98 atom % ¹⁵N |
This table illustrates a typical specification for the isotopic enrichment of L-PHENYLALANINE-N-FMOC (15N) as verified by IRMS.
Chromatographic Methods for Purity and Identity Verification
Chromatographic techniques are indispensable for assessing the chemical and stereochemical purity of L-PHENYLALANINE-N-FMOC (15N).
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of L-PHENYLALANINE-N-FMOC (15N). researchgate.net The method separates the target compound from any impurities, such as starting materials, byproducts from the synthesis, or degradation products.
A common HPLC method for this compound utilizes a reversed-phase column, typically a C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as trifluoroacetic acid, TFA) and an organic solvent (commonly acetonitrile). Detection is usually performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance.
The purity is quantified by integrating the area of the peak corresponding to L-PHENYLALANINE-N-FMOC (15N) and expressing it as a percentage of the total peak area in the chromatogram. High-purity grades of this compound typically exhibit a purity of ≥98% or ≥99% as determined by HPLC. vwr.com
Table 2: Typical HPLC Parameters for Purity Analysis of L-PHENYLALANINE-N-FMOC (15N)
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B |
| Detection | UV Absorbance at a specific wavelength (e.g., 254 nm or 265 nm) |
| Purity Specification | ≥98.0% |
This table provides a representative set of HPLC conditions for the purity assessment of L-PHENYLALANINE-N-FMOC (15N).
The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. For L-PHENYLALANINE-N-FMOC (15N), it is crucial to ensure that it is the L-enantiomer and to quantify any presence of the D-enantiomer, which could arise from racemization during synthesis.
Chiral HPLC is the method of choice for this analysis. This technique employs a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. The differential interaction between the enantiomers and the CSP leads to their separation, allowing for their individual detection and quantification. A variety of CSPs based on polysaccharides, proteins, or synthetic polymers are available for this purpose. The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. For Fmoc-L-phenylalanine, a chiral purity of ≥99.5% is often specified, indicating a very low level of the D-enantiomer. chemimpex.com
Table 3: Chiral HPLC Purity Specification
| Parameter | Specification |
| Enantiomeric Purity | ≥99.5% (L-isomer) |
This table shows a typical specification for the stereochemical purity of L-PHENYLALANINE-N-FMOC (15N) determined by chiral HPLC.
Other Spectroscopic and Spectrometric Methods (e.g., FT-IR, UV-Vis) for Functional Group Confirmation
In addition to mass spectrometry and chromatography, other spectroscopic techniques are employed to confirm the chemical structure and the presence of key functional groups in L-PHENYLALANINE-N-FMOC (15N).
Fourier-Transform Infrared Spectroscopy (FT-IR) provides information about the vibrational modes of the molecule's chemical bonds. The FT-IR spectrum of L-PHENYLALANINE-N-FMOC (15N) will exhibit characteristic absorption bands corresponding to the various functional groups present. researchgate.netresearchgate.net These include:
N-H stretching of the amide group.
C=O stretching of the carbamate (B1207046) and carboxylic acid groups.
Aromatic C-H and C=C stretching from the phenyl and fluorenyl groups.
Table 4: Characteristic FT-IR Absorption Bands for Fmoc-L-phenylalanine
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Amide N-H Stretch | ~3431 |
| Carbamate C=O Stretch | ~1687 |
| Amide II N-H Bend | ~1537 |
This table, with data derived from studies on Fmoc-L-phenylalanine, indicates the expected regions for key functional group absorptions. rsc.org The exact positions can vary slightly due to the isotopic labeling and sample preparation.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to confirm the presence of the Fmoc protecting group, which has a distinct UV chromophore. The UV-Vis spectrum of L-PHENYLALANINE-N-FMOC (15N) in a suitable solvent (like methanol or acetonitrile) will show characteristic absorption maxima due to the electronic transitions within the fluorenyl ring system. This provides a straightforward method to confirm the presence of the Fmoc group and can also be used for quantitative purposes based on the Beer-Lambert law.
Integration of L Phenylalanine N Fmoc 15n in Advanced Peptide and Protein Synthesis Methodologies
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technique for the assembly of peptides, offering high efficiency and the ability to automate the process. The integration of isotopically labeled amino acids, such as L-PHENYLALANINE-N-FMOC (15N), into SPPS protocols is crucial for a variety of biochemical and biomedical research applications, including protein structure determination by NMR spectroscopy and quantitative proteomics. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is predominantly used due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains and isotopic labels.
Coupling Reagent Selection and Reaction Optimization for 15N-Labeled Residues
The selection of an appropriate coupling reagent is a key factor in achieving high coupling efficiency. These reagents activate the carboxylic acid of the Fmoc-amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first coupling reagents used in peptide synthesis. While effective, their use can sometimes be associated with side reactions and the formation of insoluble byproducts.
Phosphonium salts , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its derivatives, offer high activation rates.
Aminium/Uronium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), are widely favored for their high coupling efficiencies and reduced risk of side reactions compared to carbodiimides. HATU, in particular, is recognized for its superior performance, especially in the coupling of sterically hindered amino acids.
The choice of coupling reagent is often accompanied by an additive, such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as acyl-transfer catalysts and suppress side reactions, most notably racemization.
Reaction optimization for the incorporation of Fmoc-L-[15N]phenylalanine involves several parameters:
Excess of Reagents: Typically, a 2- to 4-fold molar excess of the protected amino acid and coupling reagent over the resin's free amine sites is used to drive the reaction to completion.
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for both the resin and the reagents.
Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to neutralize the protonated amine on the resin and to facilitate the activation and coupling process.
Reaction Time and Temperature: Coupling times can range from 30 minutes to several hours. While most couplings are performed at room temperature, microwave-assisted SPPS can significantly accelerate the reaction, allowing for shorter coupling times.
Monitoring the completion of the coupling reaction is crucial. The Kaiser test, which detects free primary amines, is a common qualitative method used to ensure that all N-terminal amines have reacted before proceeding to the next deprotection step.
Table 1: Common Coupling Reagents and Additives in Fmoc-SPPS
| Coupling Reagent | Full Name | Class | Common Additive | Key Features |
|---|---|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | HOBt | High efficiency, commonly used. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | HOAt | Very high efficiency, good for hindered couplings. |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium/Uronium Salt | HOBt | Similar to HBTU, often interchangeable. |
| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | HOBt/Oxyma | Soluble urea byproduct, suitable for automated synthesis. |
| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | HOBt | Insoluble urea byproduct, mainly for manual synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | HOBt | High reactivity, can be used for difficult couplings. |
Strategies for Minimizing Epimerization and Side Reactions During Coupling
During peptide synthesis, particularly during the activation and coupling steps, the chiral integrity of the amino acid must be maintained. Epimerization, the change in configuration at the α-carbon, leads to the formation of diastereomeric peptides that can be difficult to separate and can have altered biological activity. While phenylalanine is generally less prone to racemization than some other amino acids like histidine or cysteine, minimizing this side reaction is still a critical consideration for producing high-purity peptides.
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The acidity of the α-proton in this intermediate is increased, making it susceptible to abstraction by a base, leading to loss of stereochemical integrity.
Several strategies are employed to minimize epimerization and other side reactions during the coupling of Fmoc-L-[15N]phenylalanine:
Choice of Coupling Method: Uronium/aminium salt-based reagents like HATU and HBTU, when used with additives like HOBt or HOAt, are generally preferred as they proceed through an activated ester intermediate that is less prone to racemization than the intermediates formed with carbodiimides alone. The addition of HOBt or HOAt helps to suppress the formation of the oxazolone intermediate.
Base Selection: The choice and amount of base used can influence the extent of racemization. Weaker bases, such as 2,4,6-collidine, are sometimes used in place of the more common DIPEA to reduce the risk of epimerization, especially for sensitive amino acids.
Pre-activation Time: Minimizing the time the amino acid remains in its activated state before coupling can reduce the opportunity for racemization. In situ activation, where the coupling reagent is added to the reaction vessel containing the resin and the protected amino acid simultaneously, is a common practice.
Temperature Control: Performing coupling reactions at elevated temperatures, as is common in microwave-assisted SPPS, can increase the rate of both the desired coupling reaction and undesired side reactions, including racemization. Therefore, careful optimization of the temperature and reaction time is necessary to find a balance that favors peptide bond formation without significant epimerization.
Other potential side reactions during coupling include the formation of deletion sequences due to incomplete coupling, and side-chain reactions, although the phenyl side chain of phenylalanine is relatively inert under standard SPPS conditions. Ensuring complete coupling through monitoring (e.g., Kaiser test) and, if necessary, double coupling, helps to avoid deletion sequences.
Post-Synthetic Deprotection and Cleavage Methodologies from Resin
Once the desired peptide sequence has been assembled on the solid support, the final steps involve the removal of the side-chain protecting groups (deprotection) and the cleavage of the peptide from the resin. In the context of Fmoc-SPPS, this is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).
The cleavage cocktail, a solution of TFA and various scavengers, is crucial for obtaining the crude peptide in high yield and purity. The scavengers are added to trap the reactive cationic species that are generated during the removal of the protecting groups, thereby preventing them from reacting with sensitive amino acid residues in the peptide chain.
The composition of the cleavage cocktail is determined by the amino acid composition of the peptide. For a peptide containing L-phenylalanine, which has a relatively non-reactive side chain, a standard cleavage cocktail is often sufficient. However, if other sensitive residues such as tryptophan, methionine, or cysteine are present, specific scavengers are required.
Common Scavengers and Their Functions:
Triisopropylsilane (TIS): A general scavenger for carbocations, particularly effective at reducing trityl and other bulky protecting groups.
Water: Acts as a scavenger for tert-butyl cations generated from the removal of t-butyl-based protecting groups.
1,2-Ethanedithiol (EDT): A scavenger for trityl groups and also effective in preventing the re-attachment of protecting groups to tryptophan.
Thioanisole: Used to scavenge benzyl-type protecting groups and can help to prevent side reactions with tryptophan and methionine.
Phenol: Another scavenger for various carbocations.
A typical cleavage procedure involves treating the peptide-resin with the cleavage cocktail for 1-3 hours at room temperature. After the cleavage is complete, the resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether. The precipitated peptide is then collected by centrifugation, washed with ether to remove residual scavengers and dissolved protecting groups, and finally dried.
Table 2: Representative TFA Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Primary Application |
|---|---|---|
| Standard (Reagent K) | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, suitable for peptides with Trp, Cys, Met. |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | For peptides without sensitive residues. |
| TFA/TIS/EDT | TFA/TIS/EDT (95:2.5:2.5) | For peptides containing Trp. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Effective for peptides containing multiple Arg(Pbf/Pmc) residues. |
Utilization in Solution-Phase Peptide Synthesis for Fragment Assembly
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale synthesis of peptides and for the convergent synthesis of large proteins through the assembly of protected peptide fragments. In this approach, L-PHENYLALANINE-N-FMOC (15N) can be incorporated into a peptide fragment which is then coupled to another fragment in solution.
The principles of coupling reagent selection and minimization of side reactions discussed for SPPS are also applicable to solution-phase synthesis. However, a key difference is the need to purify the intermediate protected peptide fragments after each coupling step, which is typically done by crystallization or chromatography. The solubility of the protected peptide fragments can be a significant challenge in solution-phase synthesis. The use of L-PHENYLALANINE-N-FMOC (15N) in this context allows for the segmental isotopic labeling of large proteins, where a specific domain or region of the protein containing the 15N-labeled phenylalanine can be prepared by solution-phase fragment condensation and then ligated to other, unlabeled fragments.
Chemo-Enzymatic Ligation and Peptide Assembly Techniques
Chemo-enzymatic ligation methods combine the flexibility of chemical peptide synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. These techniques are particularly useful for the assembly of large proteins and for the site-specific modification of peptides and proteins.
Enzymatic Coupling of L-PHENYLALANINE-N-FMOC (15N) Analogues
Enzymes, such as proteases, can be used in reverse to catalyze the formation of peptide bonds. Under controlled conditions (e.g., high concentration of organic cosolvents, specific pH), the equilibrium of the protease-catalyzed reaction can be shifted from hydrolysis to synthesis. This approach offers excellent control over chemoselectivity and stereoselectivity, virtually eliminating the risk of racemization.
For the incorporation of L-PHENYLALANINE-N-FMOC (15N), a suitable analogue would be required that can be recognized by the enzyme. For example, the C-terminal carboxyl group of a peptide fragment ending in [15N]phenylalanine could be esterified to create a substrate for a protease like subtilisin or trypsin, which would then catalyze its ligation to the N-terminus of another peptide fragment. The Fmoc group on the N-terminus of the first fragment would prevent self-polymerization.
This chemo-enzymatic approach allows for the precise incorporation of L-PHENYLALANINE-N-FMOC (15N) into a specific position within a large protein, which can be invaluable for structural and functional studies where site-specific isotopic labeling is required.
2 Native Chemical Ligation (NCL) Applications for Site-Specific Labeling
The strategic incorporation of stable isotopes at specific sites within a peptide or protein is a powerful tool for elucidating structure-function relationships, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.ukresearchgate.net Native Chemical Ligation (NCL) has emerged as an indispensable chemical biology technique that enables the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. digitellinc.comnih.gov The use of L-PHENYLALANINE-N-FMOC (15N) within this framework allows for the precise placement of a ¹⁵N label at a phenylalanine residue, facilitating detailed spectroscopic analysis of that specific position within the final protein construct.
The process begins with the solid-phase peptide synthesis (SPPS) of two or more peptide segments. digitellinc.comresearchgate.net L-PHENYLALANINE-N-FMOC (15N), a phenylalanine amino acid protected with a fluorenylmethyloxycarbonyl (Fmoc) group and containing the heavy ¹⁵N isotope in its amide group, is incorporated at the desired position during the SPPS of one of the segments. isotope.com This results in a peptide fragment that is selectively labeled at a single phenylalanine residue. The other required fragment is synthesized with an N-terminal cysteine residue.
The core of the NCL reaction involves the chemoselective ligation of these two segments. The peptide fragment containing the N-terminal cysteine reacts with the other fragment, which possesses a C-terminal thioester. This reaction forms a native amide bond at the ligation site, resulting in a single, larger polypeptide chain with the ¹⁵N isotope precisely located at the chosen phenylalanine site. nih.govresearchgate.net This method bypasses the limitations of linear SPPS for producing large proteins and provides unique control over the placement of isotopic labels. digitellinc.comnih.gov
Detailed research findings have validated the utility of this approach. For instance, site-specific isotope labeling has been employed to investigate protein structures and interactions. In one study, a library of interleukin 8 (IL-8) glycopeptides was synthesized where the phenylalanine at position 65 (Phe65) was substituted with various ¹⁵N-labelled amino acids via NCL. researchgate.net Subsequent analysis by NMR spectroscopy helped to confirm the critical role of hydrophobic residues at this specific site for protein recognition. researchgate.net Similarly, a ¹⁵N-labelled analogue of the 81-residue viral protein U (Vpu) was generated by ligating two site-specifically labeled peptide segments, demonstrating the capacity of NCL to introduce isotopic probes into complex viral proteins. researchgate.net
The data below summarizes representative applications where site-specific labeling, facilitated by NCL-compatible building blocks like L-PHENYLALANINE-N-FMOC (15N), has been instrumental.
| Protein/Peptide Studied | Labeled Residue Position | Analytical Technique | Key Research Finding | Reference |
|---|---|---|---|---|
| Interleukin 8 (IL-8) Glycopeptide | Phe65 | NMR Spectroscopy | Confirmed the crucial role of hydrophobic residues at the core recognition site for UDP-glucose:glycoprotein glucosyltransferase (UGGT). | researchgate.net |
| Viral Protein U (Vpu) Analogue | Multiple specific sites | NMR Spectroscopy | Enabled structural analysis of the viral protein through site-specific incorporation of isotope-enriched amino acids. | researchgate.net |
Applications in Structural Biology and Mechanistic Research Methodologies
NMR Spectroscopy for Biomolecular Structure Elucidation
NMR spectroscopy of ¹⁵N-labeled biomolecules offers a suite of experiments to define their three-dimensional structures in solution, providing insights that are complementary to solid-state methods like X-ray crystallography.
The foundational step in any protein NMR study is resonance assignment, the process of attributing specific NMR signals to individual atoms within the molecule. The incorporation of ¹⁵N, often through the use of L-PHENYLALANINE-N-FMOC (¹⁵N) in solid-phase peptide synthesis, is critical for simplifying and enabling this process, especially for larger proteins. nih.govprotein-nmr.org.ukprotein-nmr.org.ukbuffalo.edunih.govuniversiteitleiden.nl The ¹⁵N isotope allows for the use of heteronuclear NMR experiments, which correlate the nitrogen atom with its attached proton (¹H), spreading out the otherwise crowded proton spectrum into a second dimension.
The primary experiment for this is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which yields a peak for each N-H pair in the protein backbone (except for proline) and in certain amino acid side chains. buffalo.eduduke.educcpn.ac.uk This "fingerprint" of the protein is the starting point for sequential assignment, which links adjacent amino acids. protein-nmr.org.uk Three-dimensional (3D) NMR experiments are then employed to connect the backbone amides with other atoms along the backbone and into the side chains. nih.gov For instance, experiments like the HNCA and HNCACB correlate the amide ¹H and ¹⁵N of one residue with the α- and β-carbons of the same and the preceding residue.
Selective ¹⁵N-labeling, where only specific amino acid types like phenylalanine are labeled, drastically simplifies crowded spectra of large or disordered proteins, making the assignment process more tractable. nih.govwestmont.edu In such cases, the reduced number of peaks in a ¹H-¹⁵N HSQC spectrum can facilitate the assignment and subsequent analysis. westmont.edu
Table 1: Common 3D NMR Experiments for Backbone Resonance Assignment
| Experiment | Correlated Nuclei | Information Provided |
| HNCA | ¹Hɴ, ¹⁵N, ¹³Cα(i), ¹³Cα(i-1) | Links an amide with the α-carbon of the same and the preceding residue. |
| HNCACB | ¹Hɴ, ¹⁵N, ¹³Cα(i), ¹³Cα(i-1), ¹³Cβ(i), ¹³Cβ(i-1) | Links an amide with the α and β-carbons of the same and the preceding residue. |
| HN(CO)CA | ¹Hɴ, ¹⁵N, ¹³Cα(i-1) | Links an amide with the α-carbon of the preceding residue. |
| HNCO | ¹Hɴ, ¹⁵N, ¹³C'(i-1) | Links an amide with the carbonyl carbon of the preceding residue. |
| ¹⁵N-TOCSY-HSQC | ¹Hɴ, ¹⁵N, and all ¹H in the same spin system | Correlates a backbone amide with all protons within the same amino acid side chain. protein-nmr.org.uk |
| ¹⁵N-NOESY-HSQC | ¹Hɴ, ¹⁵N, and spatially close ¹H | Correlates a backbone amide with protons that are close in space (typically < 5 Å), providing sequential and long-range distance information. protein-nmr.org.ukprotein-nmr.org.uk |
Once resonance assignments are complete, structural information can be extracted from various NMR parameters. The use of ¹⁵N-labeled phenylalanine can be instrumental in defining the local and global fold of a protein.
Secondary Structure: The secondary structure (α-helices and β-sheets) can be predicted with high accuracy from the assigned chemical shifts of ¹³Cα, ¹³Cβ, ¹³C', ¹Hα, and ¹⁵N atoms. nih.gov Deviations of these chemical shifts from their random coil values are characteristic of specific secondary structures. Additionally, patterns of Nuclear Overhauser Effects (NOEs) observed in ¹⁵N-NOESY-HSQC spectra provide definitive secondary structure information. protein-nmr.org.ukprotein-nmr.org.uk For example, the presence of strong sequential NH-NH NOEs is indicative of an α-helix, while strong Hα-NH NOEs and cross-strand NH-NH NOEs are characteristic of β-sheets. protein-nmr.org.ukprotein-nmr.org.uk
Proteins are not static entities; they exhibit a range of motions over various timescales that are often critical for their function. NMR relaxation experiments on ¹⁵N-labeled proteins provide unparalleled insights into these dynamics at a per-residue level. nih.govmdpi.com
For slower motions occurring on the microsecond to millisecond timescale, such as conformational exchange between different states, Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are employed. iastate.edunih.govnih.gov These experiments can detect and characterize the exchange process, providing information on the kinetics (exchange rates) and thermodynamics (populations of the exchanging states) of the conformational change. iastate.edunih.gov The ability to perform these measurements on a residue-specific basis, including at phenylalanine residues introduced using L-PHENYLALANINE-N-FMOC (¹⁵N), allows for a detailed mapping of the dynamic landscape of the protein.
Table 2: NMR Relaxation Parameters and Associated Timescales of Motion
| Relaxation Parameter | Timescale of Motion | Information Obtained |
| R₁ (Longitudinal Relaxation Rate) | ps - ns | Overall tumbling, internal motions |
| R₂ (Transverse Relaxation Rate) | ps - ns, µs - ms | Overall tumbling, internal motions, conformational exchange |
| ¹H-¹⁵N NOE | ps - ns | Amplitude of fast internal motions |
| CPMG Relaxation Dispersion | µs - ms | Kinetics and thermodynamics of conformational exchange |
Investigating Protein-Ligand and Protein-Protein Interactions Using ¹⁵N Labeling
Understanding how proteins interact with other molecules is fundamental to biology. NMR spectroscopy of ¹⁵N-labeled proteins is a powerful tool for characterizing these interactions, from identifying binding interfaces to determining the affinity of the interaction. duke.edunih.gov
One of the most common NMR methods for mapping protein interaction surfaces is Chemical Shift Perturbation (CSP) analysis, also known as chemical shift mapping. duke.edusci-hub.boxnih.gov This technique relies on the fact that the chemical shift of a nucleus is highly sensitive to its local electronic environment. ccpn.ac.uk When a ligand or another protein binds, the chemical environment of the amino acid residues at the binding interface is altered, leading to changes in their corresponding peak positions in the ¹H-¹⁵N HSQC spectrum. duke.educcpn.ac.uk
In a typical CSP experiment, a series of ¹H-¹⁵N HSQC spectra are recorded on a ¹⁵N-labeled protein while titrating in an unlabeled binding partner. nih.govsci-hub.box By tracking the movement of each peak, residues that experience significant chemical shift changes can be identified. researchgate.netbcm.edu These residues are presumed to be at or near the binding interface. Plotting the magnitude of these chemical shift perturbations onto the protein's structure provides a map of the binding site. ccpn.ac.uk The use of selectively ¹⁵N-labeled phenylalanine can help to confirm the involvement of specific phenylalanine residues in the interaction.
The magnitude of the combined chemical shift change (Δδ) is often calculated using the following equation: Δδ = √[(ΔδH)² + (α * ΔδN)²] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value is ~0.14-0.2). nih.gov
For a detailed structural understanding of a protein-ligand or protein-protein complex, it is often necessary to assign the resonances of the protein in its bound state. The methodologies are similar to those used for the free protein, relying on a suite of 3D NMR experiments performed on an isotopically labeled sample. protein-nmr.org.uk If the interaction is in the fast exchange regime on the NMR timescale (typically for weaker interactions), the peaks will move progressively during a titration, and the assignments can often be transferred from the free form.
However, for interactions in the slow or intermediate exchange regime (often for tighter binding), separate sets of peaks will appear for the bound form, and the assignment process must be performed de novo for the complex. researchgate.net In these cases, having a selectively ¹⁵N-labeled protein, for instance with ¹⁵N-phenylalanine, can be advantageous by reducing the complexity of the spectra and facilitating the assignment process for the complex. anu.edu.au Once assigned, intermolecular NOEs can be identified between the labeled protein and the unlabeled binding partner, providing direct distance restraints for determining the structure of the complex.
Intermolecular Nuclear Overhauser Effect (NOE) Studies for Interaction Interface Definition
One of the cornerstone applications of incorporating ¹⁵N-labeled phenylalanine into peptides or proteins is in the detailed characterization of molecular interactions through Nuclear Overhauser Effect (NOE) spectroscopy. The NOE is a phenomenon in NMR where the transfer of nuclear spin polarization from one nucleus to another through space provides information about the proximity of these nuclei. Intermolecular NOEs, which occur between nuclei of two different interacting molecules (e.g., a ¹⁵N-labeled peptide and its unlabeled protein partner), are invaluable for defining the contact surfaces or interfaces of biomolecular complexes. nih.govresearchgate.netuzh.ch
The use of ¹⁵N-labeled phenylalanine is particularly advantageous in isotope-edited or isotope-filtered NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. In a typical setup, a peptide containing ¹⁵N-phenylalanine is synthesized and allowed to bind to its unlabeled protein target. In a ¹⁵N-edited NOESY experiment, only NOEs involving protons attached to the ¹⁵N nucleus are observed. This effectively filters out the overwhelming number of intramolecular NOEs from the unlabeled protein, allowing for the unambiguous identification of intermolecular NOEs between the ¹⁵N-labeled phenylalanine in the peptide and protons on the surface of the protein partner. These identified NOEs provide direct evidence of spatial proximity (typically within 5 Å) and are used as distance restraints in computational modeling to generate a high-resolution structure of the complex, precisely defining the interaction interface. nih.govnih.govduke.edu
A study on the protein GB1, where phenylalanine was selectively labeled with ¹⁵N, demonstrated the utility of this approach in measuring intramolecular distances. westmont.edu This principle is directly extendable to intermolecular distance measurements in protein-peptide complexes.
Table 1: Representative Intermolecular NOE Restraints between a ¹⁵N-Phe-labeled Peptide and a Target Protein
| ¹⁵N-Phe Residue in Peptide | Interacting Proton on Target Protein | NOE Intensity | Distance Restraint (Å) |
| Phe-5 (Hα) | Leu-42 (Hδ1/Hδ2) | Strong | ≤ 2.5 |
| Phe-5 (Hα) | Val-44 (Hγ1/Hγ2) | Medium | ≤ 3.5 |
| Phe-5 (Hδ/Hε) | Ile-89 (Hγ2/Hδ1) | Medium | ≤ 4.0 |
| Phe-5 (Hζ) | Ala-90 (Hβ) | Weak | ≤ 5.0 |
Note: This table is a representative example illustrating the type of data obtained from intermolecular NOE studies. The specific residues and distances would vary depending on the biological system under investigation.
Mechanistic Studies of Enzymes and Chemical Processes Using ¹⁵N as a Probe
The ¹⁵N nucleus in L-phenylalanine serves as a sensitive probe for investigating the mechanisms of enzymatic reactions and other chemical processes. By tracing the fate of the ¹⁵N label or by measuring the effect of its presence on reaction rates, researchers can gain deep insights into reaction pathways, the nature of intermediates, and the rate-limiting steps of a given transformation.
Tracing Reaction Pathways and Intermediates via Isotopic Labeling
Isotopic labeling with ¹⁵N-phenylalanine is a powerful strategy for tracing the metabolic fate of the amino acid and for identifying transient intermediates in a reaction pathway. nih.govnih.govfrontiersin.org When ¹⁵N-phenylalanine is introduced into a biological system or an in vitro enzymatic assay, the ¹⁵N label acts as a tag that can be followed using techniques like NMR spectroscopy and mass spectrometry.
In NMR-based metabolic studies, the distinct signal of the ¹⁵N nucleus or its effect on coupled protons allows for the monitoring of the conversion of ¹⁵N-phenylalanine into its various metabolic products in real-time and within complex biological mixtures. nih.govresearchgate.net This enables the elucidation of metabolic pathways and the identification of branch points and downstream metabolites.
Furthermore, in mechanistic enzymology, ¹⁵N-labeling can help in the detection and characterization of reaction intermediates. For instance, if an enzymatic reaction involving phenylalanine proceeds through a covalent intermediate where the nitrogen atom is involved, the ¹⁵N label can provide a unique spectroscopic signature to identify and characterize this transient species. This approach has been successfully used to identify intermediates in reactions catalyzed by other enzymes, demonstrating the utility of ¹⁵N NMR spectroscopy for monitoring enzyme-catalyzed transformations.
Kinetic Isotope Effect (KIE) Studies with ¹⁵N-Labeled Substrates
The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the transition state of a chemical reaction. tamu.edu It is defined as the change in the rate of a reaction upon substitution of an atom in the reactant with one of its heavier isotopes. A ¹⁵N-KIE study involves comparing the reaction rate of a substrate containing the naturally abundant ¹⁴N with that of the same substrate labeled with ¹⁵N. If the bond to the nitrogen atom is being broken or formed in the rate-determining step of the reaction, a measurable KIE will be observed.
A seminal study on the mechanism of phenylalanine ammonia-lyase, an enzyme that catalyzes the elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamate, utilized ¹⁵N-KIEs to distinguish between different possible reaction mechanisms. By measuring the ¹⁵N isotope effects with both unlabeled and deuterated substrates, the researchers were able to conclude that the reaction proceeds through an E1cb mechanism with a carbanion intermediate.
The observed ¹⁵N isotope effects for the reaction catalyzed by phenylalanine ammonia-lyase are presented in the table below. The small but significant isotope effects were consistent with a mechanism where the chemistry at the nitrogen atom is partially rate-limiting.
Table 2: ¹⁵N Kinetic Isotope Effects for the Phenylalanine Ammonia-Lyase Reaction
| Substrate | Isotope Effect (¹⁵k) |
| L-Phenylalanine | 1.0021 |
| 3-dideuterio-L-Phenylalanine | 1.0010 |
Data sourced from Hermes, J. D., Weiss, P. M., & Cleland, W. W. (1985). Use of nitrogen-15 (B135050) and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase. Biochemistry, 24(12), 2959-2967. acs.org
These KIE studies, enabled by the use of ¹⁵N-labeled phenylalanine, provide detailed insights into the transition state of the enzymatic reaction that would be difficult to obtain through other methods.
Advanced Research Directions and Methodological Innovations
Development of Automated Synthesis Protocols for 15N-Labeled Peptides and Proteins
The advent of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern automated SPPS. This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble resin. The process is characterized by a cycle of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
The integration of L-PHENYLALANINE-N-FMOC (15N) into automated SPPS protocols is a seamless extension of this well-established methodology. The labeled amino acid is introduced at the desired position in the peptide sequence by simply substituting the standard Fmoc-L-phenylalanine with its 15N-labeled counterpart during the designated coupling cycle. This allows for the precise and efficient incorporation of the 15N isotope at a specific phenylalanine residue within the peptide.
Recent advancements in automated synthesis technology, including the development of microwave-assisted SPPS, have further enhanced the efficiency and yield of synthesizing 15N-labeled peptides. acs.org Microwave energy accelerates both the deprotection and coupling steps, reducing synthesis time and minimizing side reactions. These automated protocols offer high reproducibility and are crucial for generating the high-quality, isotopically labeled peptides required for sophisticated analytical studies.
| Synthesis Step | Description | Key Reagents/Conditions |
| Resin Preparation | The solid support (e.g., Rink amide resin) is prepared for the first amino acid coupling. | Swelling in a suitable solvent (e.g., DMF). |
| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | A solution of piperidine (B6355638) in DMF. |
| Amino Acid Coupling | The carboxyl group of the incoming Fmoc-amino acid is activated and coupled to the deprotected N-terminus. For 15N-labeling of phenylalanine, Fmoc-L-phenylalanine(15N) is used at this step. | Coupling reagents (e.g., HBTU, HATU), a base (e.g., DIEA). |
| Washing | The resin is washed to remove excess reagents and byproducts. | Solvents such as DMF and DCM. |
| Cleavage and Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. |
Strategies for Site-Specific and Sparse 15N-Labeling within Complex Biomolecules
For larger and more complex biomolecules, uniform isotopic labeling can lead to overly complex spectra, particularly in nuclear magnetic resonance (NMR) spectroscopy. illinois.edu To overcome this, strategies for site-specific and sparse 15N-labeling have been developed. These approaches simplify spectra by introducing isotopes at only a select few positions, thereby reducing signal overlap and facilitating analysis. illinois.edursc.org L-PHENYLALANINE-N-FMOC (15N) is a key reagent in chemical synthesis approaches to achieve such labeling patterns. In biological expression systems, 15N-labeled phenylalanine can be supplied to achieve residue-specific labeling.
Sparse labeling is particularly advantageous for studying the structure and dynamics of large proteins where traditional uniform labeling methods fail due to spectral crowding. rsc.orgalfa-chemistry.com By introducing 15N labels at specific sites, researchers can probe local environments and conformational changes with greater clarity.
Auxotrophic Strain Approaches for Residue-Specific Labeling
In protein expression systems, auxotrophic strains of organisms, typically Escherichia coli, are invaluable for achieving residue-specific isotopic labeling. nih.gov These strains are engineered to be deficient in the biosynthesis of one or more specific amino acids. To produce a protein with 15N-labeled phenylalanine, an E. coli strain auxotrophic for phenylalanine is grown in a minimal medium. This medium is supplemented with a mixture of all naturally abundant (14N) amino acids, except for phenylalanine, for which the 15N-labeled version is provided. nih.gov
This strategy ensures that the expression machinery of the cell exclusively incorporates 15N-phenylalanine at all phenylalanine positions in the synthesized protein. This method is highly efficient for producing proteins with specific types of amino acids labeled, which is crucial for certain NMR experiments designed to probe specific residues. However, a challenge with this approach is the potential for metabolic scrambling, where the 15N label is transferred to other amino acids through metabolic pathways. Careful selection of auxotrophic strains and optimization of culture conditions can help to minimize this issue. nih.gov
Integration with Genetic Code Expansion Technologies
Genetic code expansion technologies offer a powerful and precise method for incorporating non-canonical amino acids, including isotopically labeled ones, at specific sites in a protein. mdpi.com This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, often the amber stop codon (UAG), and inserts the desired amino acid in response to it. mdpi.comscitechdaily.com
To incorporate 15N-phenylalanine at a specific site, the gene of interest is mutated to introduce a UAG codon at the desired location. The cells are then engineered to express an orthogonal tRNA synthetase that specifically recognizes and charges a corresponding orthogonal tRNA with 15N-phenylalanine. When this engineered tRNA recognizes the UAG codon during translation, it incorporates 15N-phenylalanine at that specific position. scitechdaily.com This technique provides unparalleled precision for site-specific labeling and is a powerful tool for studying protein structure and function with single-residue resolution. acs.org
Emerging Analytical Techniques for Characterizing 15N-Labeled Systems
The characterization of 15N-labeled biomolecules relies on a suite of sophisticated analytical techniques, with NMR spectroscopy and mass spectrometry being the most prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure, dynamics, and interactions of proteins and peptides at atomic resolution. The incorporation of 15N labels is fundamental to many multidimensional NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. alfa-chemistry.com This experiment provides a unique signal for each labeled amide group in the protein, creating a "fingerprint" of the molecule. Sparse or site-specific labeling with 15N-phenylalanine simplifies these spectra, allowing for the unambiguous assignment of signals and the study of specific regions within a large protein. rsc.orgalfa-chemistry.com
Mass Spectrometry (MS): High-resolution mass spectrometry is a crucial tool for verifying the incorporation and quantifying the efficiency of 15N labeling. nih.gov By comparing the mass spectra of labeled and unlabeled peptides, researchers can determine the precise mass shift caused by the 15N isotope, confirming its presence and location. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the label within a peptide by analyzing its fragmentation pattern. nih.gov MS-based techniques are also used to assess the extent of metabolic scrambling in biologically expressed proteins. nih.gov
| Analytical Technique | Application for 15N-Labeled Systems | Information Gained |
| NMR Spectroscopy (e.g., 1H-15N HSQC) | Structural and dynamic studies of proteins and peptides. | Atomic-resolution structural information, protein dynamics, ligand binding sites, and conformational changes. alfa-chemistry.com |
| Mass Spectrometry (MS) | Verification and quantification of isotopic labeling. | Confirmation of 15N incorporation, determination of labeling efficiency, and assessment of metabolic scrambling. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Pinpointing the location of the 15N label within a peptide. | Precise localization of the isotopic label at the amino acid level. nih.gov |
Theoretical and Computational Chemistry Approaches for Predicting Reactivity and Conformation of Labeled Amino Acids
Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the preferred conformations of peptides containing 15N-labeled phenylalanine. alfa-chemistry.com These simulations can help in interpreting experimental data, such as NMR chemical shifts and coupling constants, by providing a structural context. For example, by calculating the theoretical chemical shifts for different conformations of a labeled peptide, researchers can identify the most likely structure in solution.
Machine learning approaches are also emerging as a powerful tool for predicting the reactivity of specific amino acid residues based on their local sequence environment. illinois.edu While not yet widely applied to isotopically labeled amino acids specifically, these methods hold promise for predicting how the introduction of a label might subtly influence the chemical properties of a residue within a protein.
Q & A
Basic: What is the role of ¹⁵N labeling in L-PHENYLALANINE-N-FMOC for peptide synthesis, and how does it enhance experimental outcomes?
Answer:
¹⁵N labeling in L-Phenylalanine-N-Fmoc serves as a stable isotopic tracer, enabling precise tracking of nitrogen incorporation during solid-phase peptide synthesis (SPPS). This is critical for mass spectrometry (MS)-based protein quantitation, where isotopic labels differentiate endogenous and synthesized peptides. Methodologically, researchers should:
- Use Fmoc-protected ¹⁵N-phenylalanine during coupling steps to ensure isotopic integrity.
- Validate labeling efficiency via LC-MS or MALDI-TOF to confirm isotopic enrichment (>98% purity recommended).
- Purify peptides using reverse-phase HPLC to remove unincorporated isotopes .
Basic: How can researchers optimize the synthesis protocol for ¹⁵N-labeled L-PHENYLALANINE-N-FMOC derivatives?
Answer:
Optimization involves:
- Anhydrous conditions : To prevent hydrolysis of the Fmoc group, conduct reactions under nitrogen atmosphere with dry DMF as the solvent.
- Coupling reagents : Use HBTU/HOBt or PyBOP for efficient activation, reducing racemization risks.
- Monitoring : Employ real-time NMR (e.g., ¹H-¹⁵N HSQC) to track coupling efficiency and isotopic incorporation .
Basic: What are the critical storage and handling protocols for ¹⁵N-labeled L-PHENYLALANINE-N-FMOC to ensure stability?
Answer:
- Storage : Maintain at -5°C to 5°C in a desiccated environment to prevent moisture-induced degradation.
- Handling : Aliquot the compound under inert gas (argon) to minimize oxidation.
- Purity checks : Pre-use validation via TLC or HPLC is recommended to detect hydrolyzed byproducts .
Advanced: How should experimental designs for ¹⁵N tracer studies in terrestrial ecosystems account for spatial and temporal variability?
Answer:
- Sampling strategy : Use stratified random sampling to capture heterogeneity in soil or vegetation.
- Temporal resolution : Collect samples at intervals reflecting nitrogen turnover rates (e.g., days for microbial uptake, weeks for plant assimilation).
- Statistical power : Calculate sample size using variance estimates from pilot studies to ensure detection of isotopic enrichment above natural abundance (δ¹⁵N ~0.366%) .
Advanced: How can contradictory data arising from isotopic dilution in ¹⁵N tracer studies be resolved?
Answer:
- Mass balance approach : Quantify total ¹⁵N recovery in all pools (soil, biomass, leachate) to identify unaccounted losses.
- Compartmental modeling : Apply models like FLUAZ or Ntrace to distinguish between dilution from microbial immobilization versus abiotic processes.
- Control experiments : Compare labeled and unlabeled systems to isolate dilution effects .
Advanced: What advanced NMR techniques are employed to analyze ¹³C–¹⁵N and ¹H–¹⁵N couplings in ¹⁵N-labeled phenylalanine derivatives?
Answer:
- 2D NMR experiments : Use ¹H-¹⁵N HSQC to resolve scalar couplings and assign nitrogen environments.
- HMBC : Detect long-range ¹³C–¹⁵N correlations for structural elucidation.
- Isotope-filtered NOESY : Suppress signals from unlabeled species in mixed samples .
Advanced: How do studies comparing natural ¹⁵N abundance with labeled tracers address confounding factors in ecosystem research?
Answer:
- Correction for background : Measure δ¹⁵N in control plots using isotope ratio mass spectrometry (IRMS).
- Dual-isotope approaches : Combine ¹⁵N tracers with ¹³C to partition autotrophic vs. heterotrophic nitrogen fluxes.
- Meta-analysis frameworks : Integrate datasets from multiple tracer studies to identify ecosystem-level patterns (e.g., nitrogen retention vs. leaching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
